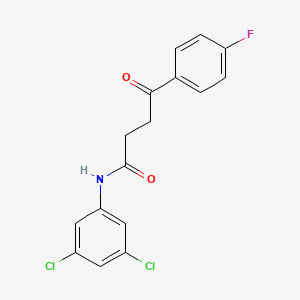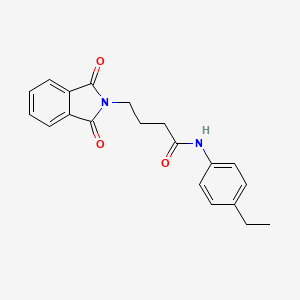![molecular formula C16H17N3O2 B5816698 N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
N-[3-(butyrylamino)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(butyrylamino)phenyl]nicotinamide, commonly known as BPN or FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis. It was first discovered in 2004 as a potential anticancer agent, due to its ability to selectively target cancer cells by inducing apoptosis and inhibiting angiogenesis. Since then, BPN has been extensively studied for its therapeutic potential in various diseases and conditions.
Mécanisme D'action
BPN exerts its anticancer effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, BPN reduces the intracellular levels of NAD+, leading to cellular energy depletion and apoptosis in cancer cells. BPN also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. BPN also inhibits the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases. Furthermore, BPN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BPN in lab experiments is its high specificity for cancer cells and NAMPT. BPN has been shown to have minimal toxicity to normal cells and tissues, making it a promising anticancer agent. However, BPN has a short half-life in vivo, which limits its clinical application. Furthermore, BPN may have off-target effects on other enzymes involved in NAD+ biosynthesis, which may affect its specificity and efficacy.
Orientations Futures
There are several future directions for research on BPN. One area of interest is the development of BPN analogs with improved pharmacokinetic properties and efficacy. Another area of research is the combination of BPN with other anticancer agents to enhance its therapeutic potential. Furthermore, BPN may have potential applications in other diseases and conditions, such as metabolic disorders and neurodegenerative diseases. Overall, BPN is a promising compound with potential therapeutic applications in various diseases and conditions.
Méthodes De Synthèse
BPN can be synthesized using a multistep process, starting with the reaction of 3-aminophenylboronic acid with 3-bromopyruvic acid to form 3-(3-bromopyruvamido)phenylboronic acid. This compound is then coupled with nicotinamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield BPN. The synthesis of BPN is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
BPN has been extensively studied for its therapeutic potential in various diseases and conditions. It has been shown to be effective in inhibiting the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. BPN has also been studied for its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, BPN has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAIYMVFBSGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
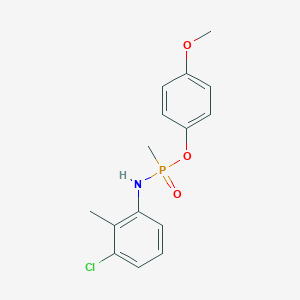
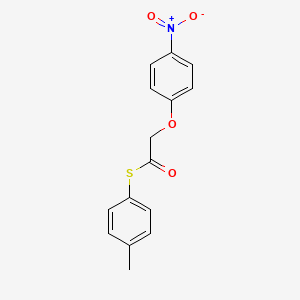
![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
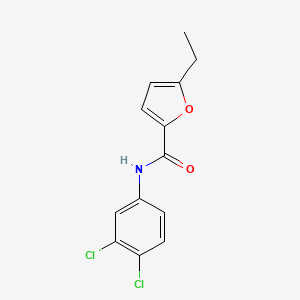
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
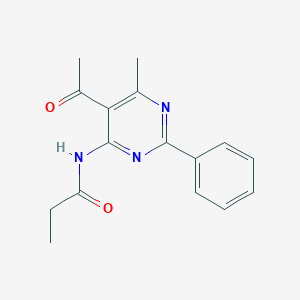
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
